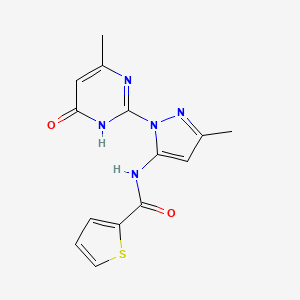

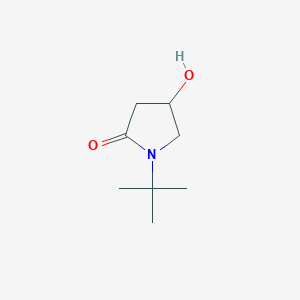

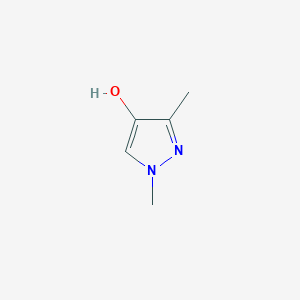

![molecular formula C22H22FN3O3S B2868565 1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 866846-14-2](/img/structure/B2868565.png)

1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications

Synthesis and Evaluation for Inotropic Activity

A series of compounds, including 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, were synthesized and evaluated for their positive inotropic activity. These compounds were assessed by measuring left atrium stroke volume in isolated rabbit-heart preparations. Some derivatives showed favorable activity compared to the standard drug, milrinone, with 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide being the most potent. This highlights the compound's potential application in heart-related conditions by increasing stroke volume significantly at certain concentrations (Ji-Yong Liu et al., 2009).

Aqueous Solubilities of Quinolone Antimicrobials

The study on aqueous solubilities of variously substituted quinolone antimicrobials, including those with fluorine substitutions, aimed to evaluate their solubility as a function of pH, temperature, and salt concentration. This research is crucial for understanding the physical properties that influence the bioavailability and therapeutic effectiveness of quinolone-based drugs, including the one in focus (D. L. Ross & C. Riley, 1990).

Antibacterial Activity and Structure-Activity Relationships

The synthesis and evaluation of novel 3-quinolinecarboxylic acid derivatives for their antibacterial activity highlighted the significance of structural modifications on the antibacterial potency. The study found that antibacterial effectiveness is maximized when certain substituents are present, demonstrating the compound's potential as a basis for developing new antibacterial agents (M. Wentland et al., 1984).

Antimicrobial Activity of Novel Derivatives

Another study focused on the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant potential antimicrobial activity. Such studies contribute to the ongoing search for new and effective antimicrobial agents (D. S. Babu et al., 2015).

Corrosion Inhibition Studies

Research into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron involved quantum chemical calculations and molecular dynamics simulations. This study underscores the importance of such compounds in industrial applications, particularly in preventing metal corrosion, highlighting the versatility of the chemical structure similar to the one (S. Kaya et al., 2016).

Properties

IUPAC Name |

1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c1-14-2-5-17(6-3-14)30(28,29)20-13-25-19-7-4-16(23)12-18(19)21(20)26-10-8-15(9-11-26)22(24)27/h2-7,12-13,15H,8-11H2,1H3,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXSVCJJYXAWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

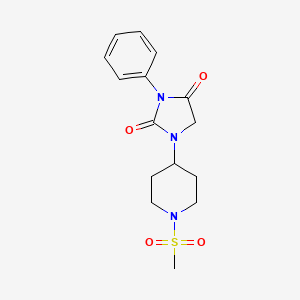

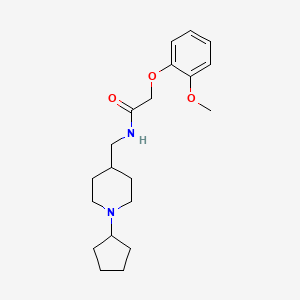

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868482.png)

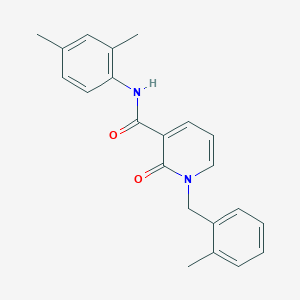

![4-[benzyl(methyl)amino]-N-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2868487.png)

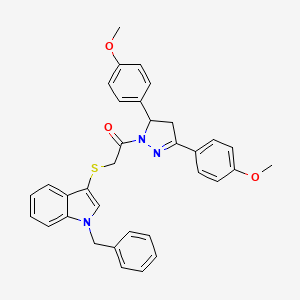

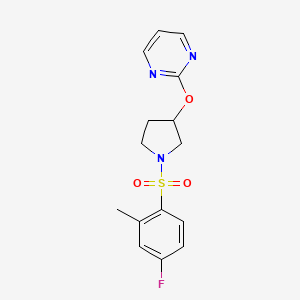

![(1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2868488.png)

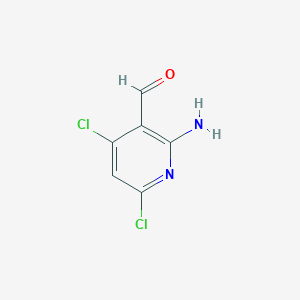

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2868494.png)

![3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2868502.png)